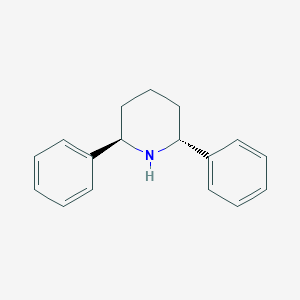
(2R,6R)-2,6-diphenylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6R)-2,6-Diphenylpiperidine is a chiral compound with two phenyl groups attached to the 2nd and 6th positions of the piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-diphenylpiperidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2,6-diphenylpyridine using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of chiral ligands and catalysts is crucial to ensure the production of the desired enantiomer in high purity.
化学反应分析
Types of Reactions
(2R,6R)-2,6-Diphenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
(2R,6R)-2,6-Diphenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (2R,6R)-2,6-diphenylpiperidine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopamine and serotonin pathways, which are crucial for its potential therapeutic effects. The compound may also interact with ion channels and receptors, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
(2S,6S)-2,6-Diphenylpiperidine: The enantiomer of (2R,6R)-2,6-diphenylpiperidine, which may have different pharmacological properties.
2,6-Diphenylpyridine: A precursor in the synthesis of this compound.
2,6-Diphenylmorpholine: A structurally similar compound with a morpholine ring instead of a piperidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and pharmacological properties
生物活性
(2R,6R)-2,6-Diphenylpiperidine is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C17H19N and features a piperidine ring substituted with two phenyl groups. This structure contributes to its unique pharmacological profile.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Compounds containing piperidine rings have shown considerable antioxidant potential. Studies suggest that this compound can scavenge free radicals effectively, which may contribute to neuroprotective effects in cellular models .
- Neuropharmacological Effects : This compound has been evaluated for its interaction with serotonin receptors. It has demonstrated partial agonist activity at the 5-HT2A receptor, suggesting potential applications in treating mood disorders .
- Anticancer Properties : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it exhibited significant inhibition of cell proliferation in human cancer cell lines with IC50 values comparable to known chemotherapeutic agents .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Serotonin Receptors : Binding studies reveal that this compound selectively interacts with 5-HT receptors, particularly 5-HT2A and 5-HT2C. The binding affinity and functional activity suggest a role in modulating neurotransmission related to mood and anxiety .
- Antioxidant Mechanism : The antioxidant activity is believed to stem from the ability of the phenyl groups to stabilize free radicals through electron donation .
- Cytotoxic Mechanism : The anticancer effects may involve induction of apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Effective free radical scavenger | |
| Neuropharmacological | Partial agonist at 5-HT2A receptor | |
| Anticancer | IC50 against HepG2: 15.5 µM |
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective potential of this compound in models of oxidative stress. The compound reduced neuronal injury induced by oxidative agents and regulated apoptosis-related proteins, indicating its potential use in neurodegenerative diseases .
Case Study: Anticancer Activity
In vitro evaluations demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
属性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
(2R,6R)-2,6-diphenylpiperidine |
InChI |
InChI=1S/C17H19N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-,17-/m1/s1 |
InChI 键 |
RIZNREVBQZUGTM-IAGOWNOFSA-N |
手性 SMILES |
C1C[C@@H](N[C@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















